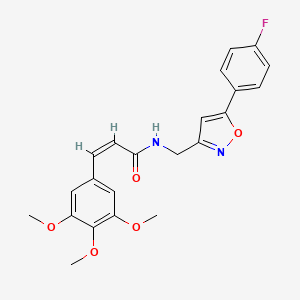

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(Z)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O5/c1-27-19-10-14(11-20(28-2)22(19)29-3)4-9-21(26)24-13-17-12-18(30-25-17)15-5-7-16(23)8-6-15/h4-12H,13H2,1-3H3,(H,24,26)/b9-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJSUVQSMGDDRH-WTKPLQERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : 412.4 g/mol

- CAS Number : 953181-29-8

Structural Components

- Isoxazole Ring : A five-membered heterocyclic compound contributing to the biological activity.

- Fluorophenyl Group : Enhances binding affinity to biological targets.

- Trimethoxyphenyl Moiety : Imparts additional pharmacological properties.

The biological activity of (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is primarily attributed to its interaction with specific molecular targets:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site of tubulin, inhibiting polymerization and affecting cell cycle progression .

- Antiproliferative Effects : The compound exhibits antiproliferative activity against various cancer cell lines, indicating potential as an anti-cancer agent.

Antiproliferative Activity

A comparative analysis of antiproliferative activity across different studies reveals significant findings:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4g | HeLa | 0.35 |

| 4i | A549 | 0.5 |

| 4b | Various | >9000 |

These results indicate that while some derivatives exhibit strong antiproliferative effects (IC50 values in the nanomolar range), others are significantly less active .

Cytotoxicity in Normal Cells

In vitro studies assessing the cytotoxicity of this compound in normal human cells demonstrated that it has a favorable therapeutic index:

- Peripheral Blood Lymphocytes (PBL) : IC50 values were greater than 10 µM, indicating low toxicity .

- Human Umbilical Endothelial Cells (HUVECs) : All tested compounds showed IC50 values >100 µM, suggesting minimal impact on normal cell viability compared to tumor cells .

Study 1: Antiproliferative Activity Assessment

A study evaluated the antiproliferative effects of various isoxazole derivatives, including the target compound. The results indicated that compounds with a trimethoxyphenyl group exhibited enhanced activity against cancer cell lines such as HeLa and A549.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. The research highlighted that modifications in substituent positions on the phenyl rings significantly influenced their binding affinity and biological activity.

Study 3: Comparative Analysis with Analogues

A comparative study involving analogues of (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide revealed that structural variations could lead to substantial differences in potency and selectivity against cancer cells .

Scientific Research Applications

Key Structural Features

- Isoxazole Ring : Known for its role in various pharmacological activities.

- 4-Fluorophenyl Group : Enhances lipophilicity and potential interaction with biological targets.

- Trimethoxyphenyl Moiety : May contribute to antioxidant properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. In vitro evaluations against various cancer cell lines have shown promising results:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Case Study : In a study assessing its efficacy against human tumor cells, the compound demonstrated significant growth inhibition with IC50 values indicating potent activity (values typically below 20 µM are considered effective) .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity. Its structural components allow it to interact with bacterial membranes or inhibit essential bacterial enzymes:

- Evaluation Method : Disc diffusion and broth microdilution methods were employed to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Results indicated that the compound showed moderate to strong antibacterial effects, suggesting potential as a lead compound for antibiotic development .

Synthesis of Functional Materials

The unique properties of (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide make it suitable for synthesizing advanced materials:

- Polymer Composites : Incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability.

- Case Study : Research has shown that composites containing this compound exhibit improved resistance to thermal degradation compared to conventional materials .

Photophysical Properties

The photophysical characteristics of the compound have been explored for potential applications in optoelectronic devices:

- Fluorescence Studies : Investigations into its fluorescence properties reveal that it can be used as a fluorescent probe in biological imaging.

- Applications in Sensors : The ability to detect specific ions or molecules through fluorescence quenching mechanisms makes it valuable for sensor technology .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Acrylamide Derivatives

Table 1: Structural Comparison of Acrylamide Derivatives

Key Observations :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving (1) condensation of 4-fluorophenyl isoxazole precursors with acrylamide derivatives and (2) regioselective functionalization of the trimethoxyphenyl group. Key steps include refluxing intermediates (e.g., hydroxylamine hydrochloride and anhydrous potassium carbonate in ethanol) and purification via crystallization . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to achieving high yields, as demonstrated in analogous oxazole syntheses .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the acrylamide moiety .

- FT-IR Spectroscopy : Validates functional groups (e.g., C=O stretching at ~1605–1679 cm) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- HPLC : Ensures purity (>98%) and detects trace impurities .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture and oxidizing agents. Safety protocols include using gloves, fume hoods, and ethanol-based decontamination for spills, as recommended for structurally similar acrylamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Substituent Variation : Systematically modify the 4-fluorophenyl or trimethoxyphenyl groups (e.g., replacing fluorine with chloro or methoxy groups) .

- Bioassays : Test derivatives against target proteins (e.g., tubulin or kinase enzymes) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

- Data Correlation : Use computational tools (e.g., molecular docking) to link structural changes to activity trends .

Q. How can conflicting biological activity data across studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, compound solubility in DMSO/PBS) .

- Orthogonal Assays : Confirm results using alternative methods (e.g., surface plasmon resonance [SPR] for binding affinity vs. cellular cytotoxicity assays) .

- Meta-Analysis : Compare datasets with structurally related compounds (e.g., fluorophenyl-isoxazole derivatives) to identify trends .

Q. What computational modeling approaches predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to tubulin or histone deacetylases (HDACs) .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett constants of substituents) with activity data .

- Molecular Dynamics (MD) : Simulate binding stability under physiological conditions (e.g., solvation in water/lipid bilayers) .

Q. What experimental strategies identify the compound’s mechanism of action in cancer cells?

- Methodological Answer :

- Biochemical Assays : Measure inhibition of tubulin polymerization or HDAC activity using fluorescence-based kits .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle regulators) .

Q. How can solubility challenges be addressed for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.